2-Methyl-1,3-bis(phenylmethoxy)benzene
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Overview
Description
2-methyl-1,3-bis(phenylmethoxy)benzene is an aromatic ether.
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Binding Characteristics : Derivatives of 1,3-bis[(1-uracilyl)methyl)]benzene, related to 2-Methyl-1,3-bis(phenylmethoxy)benzene, have been studied for their synthesis, X-ray structure, and binding characteristics. These derivatives show preferences for alkaline earth metal ions, indicating potential applications in selective metal ion binding and separation processes (Kumar et al., 1999).
Stable Hypervalent Carbon Compounds : Research into bis(p-fluorophenyl)methyl cation bearing a 2,6-bis(p-tolyloxymethyl)benzene ligand, a compound structurally related to this compound, has revealed insights into the formation and structure of stable hypervalent carbon compounds. This research has implications for the development of novel organic materials with unique electronic properties (Akiba et al., 2005).
Macrocyclic Chemistry : The synthesis of macrocycles using 1,2-Bis(ethoxycarbonylmethoxy)benzene, closely related to this compound, demonstrates applications in macrocyclic chemistry, particularly for the binding and transport of metal cations. Such macrocycles have shown specificity in extracting lead picrate, indicating potential use in targeted metal extraction and environmental remediation (Kumar et al., 1992).
Catalytic Applications
- Methoxycarbonylation of Alkynes : Studies involving Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene, a compound with structural similarities to this compound, have been used in the methoxycarbonylation of phenylethyne. This research is significant for its potential applications in organic synthesis, particularly for the production of unsaturated esters and diesters, highlighting the role of such compounds in catalysis (Magro et al., 2010).
Material Science and Polymer Chemistry
- Inifer Mechanism in Polymerization : The interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene, structurally akin to this compound, with BCl3 in polymerization processes has been studied. This research offers insights into the inifer mechanism, which is essential in the field of polymer chemistry, particularly in understanding the initiation and control of cationic polymerizations (Dittmer et al., 1992).
Properties
CAS No. |
124317-11-9 |
---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-20(22-15-18-9-4-2-5-10-18)13-8-14-21(17)23-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
BJSONGFQRAVOPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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